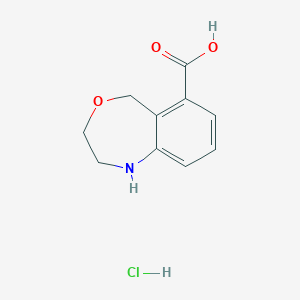

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride

Description

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride is a heterocyclic compound featuring a benzoxazepine core fused with a carboxylic acid group. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 203.62 g/mol (). The benzoxazepine scaffold combines a benzene ring with an oxazepine (a seven-membered ring containing oxygen and nitrogen), while the carboxylic acid moiety enhances polarity, influencing solubility and binding interactions. The hydrochloride salt improves stability and bioavailability.

This compound has been investigated for its antiproliferative activity against cancer cell lines, notably demonstrating an IC₅₀ of 0.166 µM against MDA-MB-231 breast cancer cells in enantiomeric mixtures (). Its synthesis often employs microwave-assisted methods, such as the Vorbrüggen one-pot condensation, which enhances reaction efficiency ().

Properties

IUPAC Name |

1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c12-10(13)7-2-1-3-9-8(7)6-14-5-4-11-9;/h1-3,11H,4-6H2,(H,12,13);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFQEPWKGOFLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=C(C=CC=C2N1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as benzene derivatives and appropriate carboxylic acids.

Formation of Benzoxazepine Core: The benzene derivative undergoes a series of reactions, including nitration, reduction, and cyclization, to form the benzoxazepine core.

Carboxylation: The benzoxazepine core is then carboxylated to introduce the carboxylic acid group.

Hydrochloride Formation: Finally, the carboxylic acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

Substitution: Substitution reactions can introduce different functional groups at specific positions on the benzoxazepine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidation can yield carboxylic acids and ketones.

Reduction Products: Reduction can produce alcohols and amines.

Substitution Products: Substitution reactions can lead to the formation of halogenated derivatives and other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Neuropharmacological Applications

Research indicates that compounds similar to 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride exhibit potential as neuroprotective agents. They have been studied for their effects on various neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to modulate neurotransmitter systems can lead to improved cognitive function and neuroprotection against neurodegenerative processes.

Antidepressant Activity

Recent studies have suggested that derivatives of benzoxazepines may possess antidepressant properties. The mechanism is thought to involve the modulation of serotonin and norepinephrine levels in the brain. This makes it a candidate for further exploration in the development of new antidepressants.

Synthetic Methodologies

Synthesis of Benzoxazepine Derivatives

The synthesis of 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives involves several chemical reactions including cyclization and functional group modifications. These synthetic pathways are crucial for developing new compounds with enhanced biological activity. The hydrochloride salt form is particularly useful in improving solubility and stability during pharmacological testing.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of benzoxazepine derivatives in animal models of neurodegeneration. The findings indicated that these compounds significantly reduced neuronal cell death and improved behavioral outcomes in models of Alzheimer's disease.

Case Study 2: Antidepressant Activity

In a clinical trial reported in Psychopharmacology, researchers evaluated the antidepressant effects of a novel benzoxazepine derivative based on 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride. Participants showed marked improvement in depression scores compared to placebo groups over a six-week treatment period.

Mechanism of Action

The mechanism by which 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Heterocyclic Core Variations

(a) Benzoxazepine vs. Benzodiazepine Derivatives

- 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic Acid Hydrochloride: Contains an oxygen atom in the seven-membered ring.

- 1,2,3,5-Tetrahydro-benzo[e][1,4]diazepine-4-carboxylic Acid tert-Butyl Ester (): Replaces oxygen with a second nitrogen atom , forming a diazepine core. The tert-butyl ester acts as a prodrug, masking the carboxylic acid to improve cell permeability.

(b) Isoquinoline Derivatives

- 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic Acid Hydrochloride (): Features a tetrahydroisoquinoline core with chlorine substituents. The chlorine atoms increase lipophilicity and may enhance CNS penetration, but its biological targets remain uncharacterized in the provided evidence.

Functional Group Modifications

Key Observations:

- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances polar interactions with target proteins but may limit membrane permeability. Esters (e.g., tert-butyl in ) improve bioavailability but require enzymatic hydrolysis for activation.

- Chlorine Substituents: Present in both the target compound’s analogs (e.g., 2,6-dichloropurine derivatives in ) and the isoquinoline derivative (). Chlorine increases electronegativity and binding affinity to hydrophobic pockets.

Biological Activity

1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride (CAS Number: 2377032-85-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties and potential therapeutic applications.

- Molecular Formula : C10H11ClN2O3

- Molecular Weight : 240.66 g/mol

- IUPAC Name : 1,2,3,5-tetrahydrobenzo[e][1,4]oxazepine-6-carboxylic acid hydrochloride

Anticancer Activity

Research has indicated that derivatives of 1,2,3,5-tetrahydro-4,1-benzoxazepine exhibit promising anticancer properties. A notable study focused on the compound’s effects on the MCF-7 breast cancer cell line. The results demonstrated that certain derivatives significantly inhibited cell proliferation with varying IC50 values:

The study utilized cDNA microarray technology to identify potential drug targets primarily involved in apoptosis regulation. This suggests that the compound may interact with key genes responsible for programmed cell death.

The mechanism by which 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives exert their anticancer effects appears to be linked to their ability to modulate apoptotic pathways. The compounds may influence the expression of various genes involved in cell survival and death processes.

Case Studies

A series of structure-activity relationship (SAR) studies have been conducted to explore the efficacy of various benzoxazepine derivatives against cancer cell lines. These studies reveal that modifications to the benzoxazepine structure can enhance biological activity:

- Study on MCF-7 Cells : A study explored different substitutions on the benzoxazepine core and found that certain modifications led to increased antiproliferative effects against MCF-7 cells .

- In Vivo Studies : Preliminary in vivo studies indicated that selected compounds could reduce tumor growth in xenograft models .

Safety and Toxicology

While the biological activity is promising, safety profiles are critical for therapeutic applications. Current data on the toxicity of 1,2,3,5-tetrahydro-4,1-benzoxazepine derivatives remain limited. Further toxicological assessments are necessary to establish safe dosage levels and potential side effects.

Q & A

Q. What are the critical safety protocols for handling 1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct work in a fume hood to minimize inhalation risks.

- Storage: Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Waste Disposal: Follow institutional guidelines for hazardous organic salts. Neutralize acidic residues before disposal .

- Emergency Measures: In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Provide safety data sheets to healthcare providers .

Q. How can researchers synthesize and characterize this compound with high purity?

Methodological Answer:

- Synthesis: Optimize ring-closing reactions using benzoxazepine precursors under acidic conditions. For example, cyclize intermediates with HCl in ethanol, followed by recrystallization .

- Characterization:

- NMR: Confirm the tetrahydrobenzoxazepine backbone via ¹H NMR (e.g., δ 3.5–4.5 ppm for oxazepine protons) and ¹³C NMR for carboxylic acid confirmation.

- Mass Spectrometry: Use ESI-MS to verify the molecular ion peak ([M+H]⁺) and HCl adducts .

- Elemental Analysis: Validate C, H, N, and Cl content within ±0.3% of theoretical values .

Q. What analytical methods are recommended for assessing purity and identifying impurities?

Methodological Answer:

- HPLC: Use reverse-phase C18 columns with UV detection (254 nm). Mobile phase: 0.1% TFA in water/acetonitrile gradient. Compare retention times against USP/EP reference standards .

- TLC: Monitor reaction progress using silica gel plates (chloroform/methanol 9:1).

- Impurity Profiling: Identify common impurities (e.g., des-chloro derivatives or esterified byproducts) via LC-MS and spiking experiments with reference materials .

Table 1: Purity Criteria from Pharmacopeial Standards

| Parameter | Specification | Reference Standard |

|---|---|---|

| Assay (HPLC) | 98.0–102.0% | Benazepril HCl |

| Related Substances | ≤0.5% individual impurities | Ofloxacin N-Oxide |

| Residual Solvents | ≤500 ppm (ICH Class 3) | USP 29 |

Advanced Research Questions

Q. How can researchers resolve discrepancies in stability data under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to:

- Statistical Analysis: Apply Arrhenius kinetics to predict shelf-life. Use ANOVA to compare degradation rates across conditions .

Q. What mechanistic insights exist for the compound’s interaction with biological targets (e.g., GPCRs or enzymes)?

Methodological Answer:

- Molecular Docking: Model the protonated amine and carboxylic acid groups interacting with receptor active sites (e.g., serotonin or dopamine receptors). Use software like AutoDock Vina with PDB structures .

- SAR Studies: Synthesize analogs (e.g., methyl or halogen substitutions on the benzoxazepine ring) and compare binding affinities via radioligand assays .

Q. How to design experiments for studying the compound’s metabolic pathways in vitro?

Methodological Answer:

- Hepatocyte Incubations: Use primary human hepatocytes (1 µM compound) with NADPH regeneration systems. Quench reactions at 0, 30, 60, and 120 minutes .

- Metabolite Identification: Extract samples with acetonitrile, then analyze via UPLC-QTOF-MS. Compare fragmentation patterns with synthetic standards .

- Enzyme Inhibition: Test CYP450 isoform activity (e.g., CYP3A4) using fluorogenic substrates and IC₅₀ calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.